1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Catalog No.
S16159436
CAS No.
M.F
C14H16ClNS
M. Wt
265.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methy...

Product Name

1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

IUPAC Name

1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine

Molecular Formula

C14H16ClNS

Molecular Weight

265.8 g/mol

InChI

InChI=1S/C14H16ClNS/c1-10-7-8-12(17-10)9-16-11(2)13-5-3-4-6-14(13)15/h3-8,11,16H,9H2,1-2H3

InChI Key

VMUPNEYDBJIDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC(C)C2=CC=CC=C2Cl

1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a methylthiophenyl moiety. Its molecular formula is C14H16ClNSC_{14}H_{16}ClN_{S} with a molecular weight of approximately 265.8 g/mol. The compound features an ethylamine backbone, making it part of the amine class of organic compounds. The presence of the chlorine atom on the phenyl ring and the thiophene derivative contributes to its chemical reactivity and potential biological activity.

Typical for amines, including:

  • Oxidation: The amine group can be oxidized to form imines or nitriles.
  • Reduction: It can be reduced to yield secondary or tertiary amines.
  • Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

  • Antidepressant Activity: Many amine derivatives are known to have mood-enhancing properties.
  • Antimicrobial Properties: The presence of heteroatoms like sulfur in thiophene derivatives may enhance antimicrobial activity.

Further studies would be required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Synthesis of 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves several steps:

  • Formation of the Thiophene Derivative: Synthesize 5-methylthiophen-2-carbaldehyde through appropriate methods involving thiophene chemistry.
  • N-Alkylation: React the thiophene derivative with 2-chlorobenzyl chloride in the presence of a base (such as sodium hydroxide) to form the desired amine.
  • Purification: Purify the product using standard techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.

1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine may find applications in various fields:

  • Pharmaceutical Development: Potential use as an antidepressant or antimicrobial agent due to its structural characteristics.
  • Chemical Research: As a building block for synthesizing more complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine. These include:

Compound NameMolecular FormulaUnique Features
N-(2-Chlorophenyl)methylpropane-1-aminesC11H16ClNLacks thiophene; simpler structure
1-(3-Chlorophenyl)-N-methylpropanamineC11H14ClNDifferent chlorinated phenyl position
N-(4-Methylphenyl)methylpropane-1-aminesC11H15NNo halogen; different aromatic system

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine lies in its combination of a chlorinated phenyl group and a methylthiophene moiety, which may provide distinct chemical reactivity and biological properties compared to its analogs. The incorporation of sulfur in its structure could also influence its interaction with biological targets differently than compounds lacking such features.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.0691984 g/mol

Monoisotopic Mass

265.0691984 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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